Ethyl 2-[(3-methylbenzoyl)amino]acetate
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-[(3-methylbenzoyl)amino]acetate are not available, similar compounds have been used in various reactions. For instance, Ethyl (3-methylbenzoyl)acetate has been used as a reactant for stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .Physical And Chemical Properties Analysis
Ethyl 2-[(3-methylbenzoyl)amino]acetate has a molecular weight of 221.256. For a similar compound, Ethyl (3-methylbenzoyl)acetate, the refractive index is 1.5290, the boiling point is 273-274 °C, and the density is 1.083 g/mL at 25 °C .Scientific Research Applications
Stereoselective Ketonization-Olefination of Indoles
Ethyl 2-[(3-methylbenzoyl)amino]acetate has been used as a reactant for the stereoselective ketonization-olefination of indoles . This process involves Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .
Enantioselective Michael Reaction
This compound has also been used in the Enantioselective Michael reaction . The Michael reaction is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
SEGPhos-Ruthenium-Catalyzed Asymmetric Hydrogenation
Another application of Ethyl 2-[(3-methylbenzoyl)amino]acetate is in the SEGPhos-ruthenium-catalyzed asymmetric hydrogenation . This reaction is a type of chemical reaction where an unsaturated compound is reduced in the presence of a catalyst and a source of hydrogen.
Preparation of Highly Substituted Furans
Ethyl 2-[(3-methylbenzoyl)amino]acetate can be used for the preparation of highly substituted furans by tandem condensation-cyclization reactions using a bismuth triflate catalyst .
Co/Mn-Mediated Oxidative Cross-Coupling
This compound is a reactant in Co/Mn-mediated oxidative cross-coupling . This is a type of reaction that forms a bond between two molecules through the action of a catalyst.
Preparation of Cambinol Analogs for Sirtuin Inhibition
Ethyl 2-[(3-methylbenzoyl)amino]acetate has been used in the preparation of cambinol analogs for sirtuin inhibition with antitumor action . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Ethyl 2-[(3-methylbenzoyl)amino]acetate is likely to interact with its targets through a variety of mechanisms. For instance, it may bind to the active sites of enzymes, altering their conformation and thus their activity
Biochemical Pathways
The compound is known to undergo Co/Mn mediated oxidative coupling reaction with various indole derivatives . This suggests that it may be involved in the modification of indole derivatives, potentially affecting biochemical pathways related to these molecules .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
The compound’s interactions with its targets and involvement in biochemical pathways suggest that it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-[(3-methylbenzoyl)amino]acetate . .
properties
IUPAC Name |
ethyl 2-[(3-methylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGJZABVHWZXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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